
tert-butyl N-(4-methylpent-1-en-3-yl)carbamate
Übersicht
Beschreibung
tert-Butyl N-(4-methylpent-1-en-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is known for its unique structure, which includes a tert-butyl group and a 4-methylpent-1-en-3-yl group attached to a carbamate moiety.
Wirkmechanismus
Target of Action
The primary target of N-Boc-(+/-)-3-amino-4-methylpenten is the amine group in various biomolecules . The compound is used as a protecting agent for these amine groups, particularly in the field of peptide chemistry .
Mode of Action
N-Boc-(+/-)-3-amino-4-methylpenten interacts with its targets through a process known as N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The result is the formation of Boc-protected amines and amino acids, which are less reactive carbamates . This protection is chemoselective, meaning it selectively blocks the functional group of interest while minimizing competing reactions with other reactive functional groups .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways involving amines, amino acids, and peptides . By protecting these molecules, N-Boc-(+/-)-3-amino-4-methylpenten allows for their manipulation in complex polyfunctional molecules . This is particularly useful in peptide synthesis, where the compound helps prevent unwanted side reactions .
Pharmacokinetics
The pharmacokinetics of N-Boc-(+/-)-3-amino-4-methylpenten are largely determined by the conditions under which the N-Boc protection process is carried out . For instance, the use of a catalyst can lower the required reaction temperature . Moreover, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be influenced by factors such as the choice of solvent and the presence of auxiliary substances .
Result of Action
The primary result of N-Boc-(+/-)-3-amino-4-methylpenten’s action is the formation of Boc-protected amines and amino acids . These protected molecules are stable towards most nucleophiles and bases, making them less reactive and easier to manipulate in organic synthesis . Furthermore, the Boc group can be readily removed under a variety of conditions, allowing for the subsequent manipulation of the protected molecules .
Action Environment
The action of N-Boc-(+/-)-3-amino-4-methylpenten can be influenced by various environmental factors. For instance, the efficiency and selectivity of the N-Boc protection process can be enhanced under ultrasound irradiation and catalyst-free conditions . Additionally, the choice of solvent can have a significant impact on the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylpent-1-en-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylpent-1-en-3-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(4-methylpent-1-en-3-yl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(4-methylpent-1-en-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis by various enzymes .
Medicine: It is explored as a prodrug for delivering active pharmaceutical ingredients and as a scaffold for designing enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also employed as an intermediate in the synthesis of various functional materials .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.
tert-Butyl N-(4-methylpent-1-yn-3-yl)carbamate: A structurally similar compound with an alkyne group instead of an alkene group.
tert-Butyl N-(4-methylpent-1-yl)carbamate: A similar compound with a saturated alkyl chain.
Uniqueness: tert-Butyl N-(4-methylpent-1-en-3-yl)carbamate is unique due to its unsaturated alkene group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interactions that are not possible with its saturated or alkyne analogs .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-methylpent-1-en-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h7-9H,1H2,2-6H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKQMYURJVFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

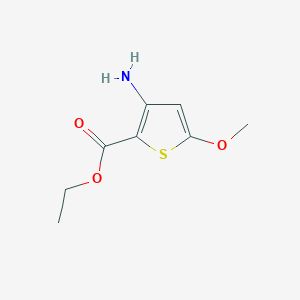
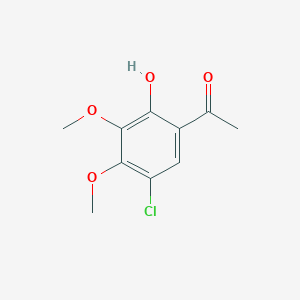
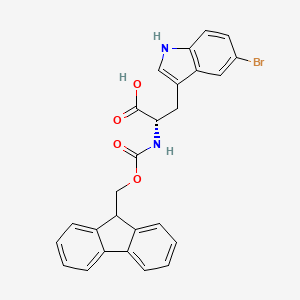
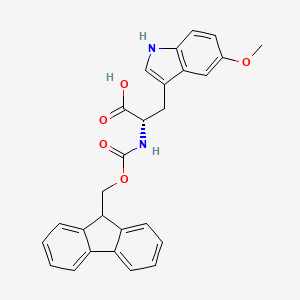
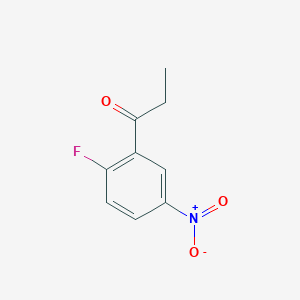
![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)

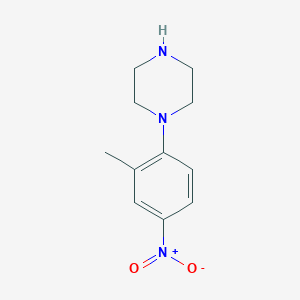
![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)
